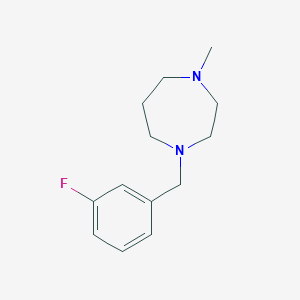
2-Fluoro-4,6-dimethoxybenzaldehyde
Vue d'ensemble
Description
2-Fluoro-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-dimethoxybenzaldehyde typically involves the fluorination of 4,6-dimethoxybenzaldehyde. One common method includes the reaction of 4,6-dimethoxybenzaldehyde with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the fluorine atom or methoxy groups.
Major Products Formed
Oxidation: 2-Fluoro-4,6-dimethoxybenzoic acid.
Reduction: 2-Fluoro-4,6-dimethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-4,6-dimethoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving aldehydes and fluorinated compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4,6-dimethoxybenzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially disrupting their function. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dimethoxybenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-4-methoxybenzaldehyde: Contains only one methoxy group, affecting its chemical properties and uses.
2-Fluoro-6-methoxybenzaldehyde: Similar structure but with different positioning of the methoxy group, leading to varied reactivity.
Uniqueness
2-Fluoro-4,6-dimethoxybenzaldehyde is unique due to the combination of fluorine and two methoxy groups, which confer distinct electronic and steric properties. This makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
IUPAC Name |
2-fluoro-4,6-dimethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXOVFKDPODHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide](/img/structure/B2757373.png)
![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride](/img/structure/B2757374.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2757377.png)






![1-[(3,4-Dimethoxyphenyl)methyl]-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2757388.png)
![1,3-dimethyl-7-(2-phenylethyl)-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2757389.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2757391.png)

